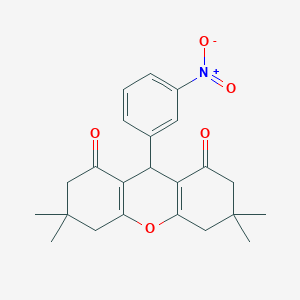
3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological and chemical activities.
準備方法
The synthesis of 3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-component reaction. One common method includes the condensation of aromatic aldehydes, dimedone, and a suitable amine in the presence of a catalyst. For example, melamine-formaldehyde resin supported H+ (MFRH) has been used as a catalyst under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
化学反応の分析
3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The biological activity of 3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is primarily due to its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to the disruption of cellular processes and ultimately cell death. The compound’s nitro group plays a crucial role in its mechanism of action by participating in redox reactions within the cell .
類似化合物との比較
Similar compounds include other xanthene derivatives such as:
- 3,3,6,6-TETRAMETHYL-9-(5-(3-NITROPHENYL)-2-FURYL)-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE
- 3,3,6,6-TETRAMETHYL-9-(5-(4-METHYLPHENYL)-2-FURYL)-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its specific nitro group, which imparts distinct reactivity and biological activity.
生物活性
3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic compound belonging to the xanthene family. This compound has garnered attention due to its unique structural properties and potential biological activities. The following sections will detail its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O4. Its structure includes a xanthene core with multiple methyl groups and a nitrophenyl substituent. This complexity contributes to its diverse chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 394.464 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| LogP (octanol-water) | 5.42 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate nitrophenyl groups into the xanthene framework. The synthetic pathway is crucial for tailoring the compound's properties for specific biological applications.
Biological Activities
Research indicates that derivatives of xanthene compounds exhibit a broad spectrum of biological activities including:
- Antibacterial : Xanthene derivatives have shown effectiveness against various bacterial strains.
- Antiviral : Some studies suggest potential antiviral properties.
- Anti-inflammatory : The compound may possess anti-inflammatory effects based on structural similarities with known anti-inflammatory agents.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Interaction with Cellular Targets : Its structural features allow it to interact with cellular receptors or pathways that regulate inflammation and immune responses.
Case Studies
Several studies have documented the biological activities of xanthene derivatives:
- Antibacterial Activity : A study conducted by Jonathan et al. (1988) demonstrated that certain xanthene derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Poupelin et al. (1978) explored the anti-inflammatory properties of xanthenediones in animal models and reported reduced inflammation markers following treatment.
- Photodynamic Therapy : Research by Lambert et al. (1997) highlighted the potential use of xanthene derivatives in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
特性
CAS番号 |
40588-50-9 |
|---|---|
分子式 |
C23H25NO5 |
分子量 |
395.4 g/mol |
IUPAC名 |
3,3,6,6-tetramethyl-9-(3-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C23H25NO5/c1-22(2)9-15(25)20-17(11-22)29-18-12-23(3,4)10-16(26)21(18)19(20)13-6-5-7-14(8-13)24(27)28/h5-8,19H,9-12H2,1-4H3 |
InChIキー |
FKQZCAOBKRTYCO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















